Methyl indolizine-8-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl indolizine-8-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-6-11-7-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
LIPPUZZVFCEJGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Methyl Indolizine 8 Carboxylate and Analogues
Electrophilic Substitution Reactions on the Indolizine (B1195054) Core
The high electron density of the indolizine system, particularly in the five-membered pyrrole-like ring, makes it readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation. chim.it Indolizines can act as nucleophiles in various reactions, including Lewis acid-catalyzed Friedel-Crafts type additions. researchgate.netresearchgate.net
Electrophilic substitution on the indolizine core demonstrates marked regioselectivity, preferentially occurring at the C3 and C1 positions of the five-membered ring. stackexchange.comacs.org This preference is governed by the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.
Attack at the C3 position is often favored. stackexchange.comrsc.org The intermediate formed allows for delocalization of the positive charge across the ring system without disrupting the aromaticity of the pyridine (B92270) ring. A similar rationale applies to substitution at the C1 position. acs.org In contrast, attack at the C2 position would lead to a less stable intermediate. The specific substitution pattern can be influenced by reaction conditions and the nature of the electrophile. For instance, while kinetic control often favors C3 substitution, thermodynamic control can lead to regioselective C1 functionalization in certain aza-Friedel–Crafts reactions. acs.org
Classic electrophilic substitution reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation are illustrative examples. The Vilsmeier-Haack reaction, which uses a mild electrophile known as the Vilsmeier reagent (a chloroiminium salt), is well-suited for formylating electron-rich aromatic compounds like indolizines. organic-chemistry.orgchemistrysteps.comwikipedia.org Similarly, Friedel-Crafts acylation, involving an acyl chloride and a Lewis acid catalyst, introduces an acyl group onto the ring, typically at the most nucleophilic site. nih.govsigmaaldrich.com
A Brønsted acid-catalyzed C3-alkylation of indolizines has been successfully achieved using various electrophiles, including precursors of quinone methides and 2-indolylmethanol, demonstrating the wide applicability of targeting the C3 position. rsc.org
Resistance to Nucleophilic Attack
The indolizine ring is inherently electron-rich due to the lone pair of the nitrogen atom being delocalized across the 10-π electron system. This high electron density makes the core resistant to attack by nucleophiles. Nucleophilic aromatic substitution, which typically requires an electron-deficient aromatic ring, does not readily occur on the unsubstituted indolizine core.
Studies on related indolizinone structures have shown that the vinylogous amide within the five-membered ring is notably resistant to nucleophilic addition. nih.gov These additions often require activation of the substrate or harsh reaction conditions to proceed. nih.gov This inherent resistance underscores the nucleophilic character of the indolizine system itself, which preferentially reacts with electrophiles.
Oxidation Reactions and Pathways
The electron-rich nature of the indolizine core also makes it susceptible to oxidation. chim.it The specific products of oxidation can vary depending on the oxidant used and the substitution pattern on the indolizine ring. For analogues containing oxidizable functional groups, such as a methylthio group, oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can selectively oxidize the substituent to form sulfoxides or sulfones.
While some substituted indolizines are unreactive toward singlet oxygen, they can undergo photooxygenation through an electron transfer mechanism. An analogue, 3-benzoyl-1-indolizinecarboxylic acid methyl ester, serves as a clear example. It can be photooxygenated using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. organic-chemistry.orgnih.gov
The mechanism proceeds via the formation of an indolizine cation radical and a superoxide (B77818) anion radical. The combination of these two radical species leads to the formation of several products resulting from the oxidation of the pyridine ring. This pathway contrasts with mechanisms involving singlet oxygen that typically lead to cleavage of the pyrrole (B145914) ring. organic-chemistry.orgnih.gov
Table 1: Products of Photooxygenation of 3-Benzoyl-1-indolizinecarboxylic acid methyl ester
| Product Name | Chemical Formula | Note |
|---|---|---|
| Methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate | C₁₉H₁₅NO₅ | Pyridine ring oxidation product. organic-chemistry.orgnih.gov |
| Dimethyl 2-(2-pyridinyl)fumarate | C₁₃H₁₃NO₄ | Pyrrole ring cleavage product. organic-chemistry.orgnih.gov |
Reduction Transformations
Reduction of indolizine carboxylates can target either the substituent ester group or the aromatic nucleus, depending on the reducing agent and reaction conditions.
The ester functionality, such as the methyl carboxylate at C8, can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like sodium borohydride (B1222165) may also be effective for this transformation.
The aromatic indolizine nucleus itself can also be reduced. The six-membered pyridine ring is generally more susceptible to hydrogenation than the five-membered pyrrole ring. chim.it Historical studies showed that reduction with elemental sodium can yield dihydro-indolizine derivatives. chim.it However, selective reduction of the five-membered ring has been achieved using platinum oxide as a catalyst, resulting in a tetrahydro-indolizine derivative. chim.it
Metalation Procedures
Direct metalation provides a powerful strategy for the regioselective functionalization of the indolizine core, particularly at positions that are not easily accessible through electrophilic substitution. The use of indolizine-1-carboxylates as substrates has allowed for the development of procedures to selectively functionalize the C2 and C5 positions. studysmarter.co.uk
By employing mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidinyl), a C-H bond can be activated for deprotonation (metalation). Quenching the resulting organometallic intermediate with an electrophile introduces a new substituent at a specific position. For example, using TMPMgCl·LiCl on an indolizine-1-carboxylate substrate can achieve selective magnesiation at the C5 position. studysmarter.co.uk Subsequent reaction with an electrophile like iodine or dimethylformamide introduces an iodo or aldehyde group, respectively, at C5. studysmarter.co.uk
Table 2: Selected Examples of C5-Metalation of an Indolizine-1-carboxylate
| Electrophile | Reagent | Product | Yield (%) |
|---|---|---|---|
| Iodine | I₂ | C5-iodo-indolizine | 87% studysmarter.co.uk |
This methodology showcases the ability to achieve difunctionalization of the indolizine skeleton with high regioselectivity, complementing the outcomes of traditional electrophilic substitution reactions. studysmarter.co.uk
Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling)
The indolizine scaffold, including derivatives like methyl indolizine-8-carboxylate, serves as a valuable platform for palladium-catalyzed cross-coupling reactions, which are pivotal for creating complex carbon-carbon and carbon-heteroatom bonds. These reactions significantly enhance the molecular diversity achievable from the indolizine core.
The Heck reaction , a palladium-catalyzed method for coupling unsaturated halides with alkenes, represents a viable strategy for functionalizing halo-indolizine derivatives. wikipedia.org The general mechanism involves the oxidative addition of a palladium(0) catalyst to the halide, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orgorganic-chemistry.org While direct examples on this compound are specific to particular research, the principles apply to appropriately halogenated precursors.
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, pairing organoboron compounds with organic halides or triflates. libretexts.orgorganic-chemistry.org This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex molecules like indolizine derivatives. youtube.com The catalytic cycle involves oxidative addition of the palladium(0) species to the halide, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The use of boronic esters, in particular, is common in modern applications. youtube.com This methodology has been applied to aryl esters, demonstrating the potential for cross-coupling reactions even at ester positions under specific catalytic systems. rsc.orgnih.gov
A modular, palladium-catalyzed, multicomponent synthesis has been developed to produce substituted indolizines, including an 8-substituted derivative (2t), from 2-bromopyridines, imines, and alkynes. nih.gov This reaction proceeds through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov The ability to use a sterically hindered 3-substituted bromopyridine to generate an 8-substituted indolizine highlights the versatility of palladium catalysis in accessing this specific substitution pattern. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Indolizine Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Multicomponent Synthesis | 2-bromopyridine, imine, alkyne, CO | Pd catalyst, Xantphos | Substituted Indolizine | nih.gov |
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd(OAc)2/PCy3 | Biaryl Compound | organic-chemistry.org |
| Heck Reaction | Iodobenzene, Styrene | Palladium chloride, KOAc | Stilbene | wikipedia.org |
Advanced Annulation Reactions (e.g., [8+2] Cycloaddition)
Indolizines are recognized as 8π electron systems and can participate in higher-order cycloaddition reactions, most notably the [8+2] cycloaddition. This reaction class provides a powerful method for constructing the cycl[3.2.2]azine core, a complex polycyclic aromatic system. mdpi.comnih.gov The reaction typically involves an indolizine acting as the 8π component and an activated alkyne or alkene as the 2π dienophile. mdpi.com
For indolizine derivatives, including those with electron-withdrawing substituents like an alkoxycarbonyl group, the reaction with acetylenic esters is a well-established route to cyclazines. mdpi.com Research has shown that 1-alkoxycarbonyl indolizine derivatives react with diarylalkynes in the presence of a palladium acetate (B1210297) catalyst and oxygen as an oxidant to yield the corresponding cyclazine products. mdpi.com
A notable example involves the reaction of various 1-alkoxycarbonylindolizines with diarylacetylenes. The conditions for this transformation are 10 mol% Pd(OAc)₂, in DMSO under an oxygen atmosphere, without the need for a base. mdpi.com
Table 2: [8+2] Cycloaddition of 1-Alkoxycarbonylindolizines with Diarylalkynes
| Indolizine Substituent (R¹) | Alkyne Substituent (Ar) | Yield (%) |
|---|---|---|
| COOMe | Ph | 72 |
| COOEt | Ph | 75 |
| COOMe | 4-MeC₆H₄ | 68 |
| COOEt | 4-MeC₆H₄ | 70 |
| COOMe | 4-MeOC₆H₄ | 65 |
The mechanism of this reaction can be influenced by the specific reactants and conditions, proceeding through either a concerted or a stepwise pathway. nih.gov The versatility of the [8+2] cycloaddition makes it a key strategy for extending the π-system of the indolizine core, opening avenues to novel materials with interesting photophysical properties. rsc.org
Site-Selective C-H Functionalization Strategies
Direct C-H functionalization has become a paramount strategy in modern organic synthesis due to its atom and step economy. researchgate.net For heteroaromatic systems like indolizine, site-selective C-H functionalization allows for the direct installation of new functional groups without the need for pre-functionalized substrates. nih.gov The inherent electronic properties of the indolizine ring, which is π-excessive, typically direct electrophilic substitution to the C-3 position in the five-membered ring. mdpi.com However, transition-metal-catalyzed C-H activation can override this inherent reactivity to achieve functionalization at other positions. acs.org
Strategies for site-selective C-H functionalization often rely on the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond. nih.govnih.gov For a substrate like this compound, the carboxylate group itself, or a derivative thereof, could potentially act as a directing group to guide functionalization to the C-7 position.
Recent studies have demonstrated the palladium-mediated C-H functionalization of indolizine moieties to access polyring-fused N-heterocycles. acs.org This approach involves a cross-dehydrogenative coupling (CDC) reaction, showcasing the feasibility of forming new C-C bonds directly from C-H bonds on the indolizine core. acs.org While these strategies have been explored for various N-heterocycles, their application to achieve specific site selectivity on the benzene-ring portion of indolizine remains a challenging but active area of research. researchgate.net The development of new ligands and catalytic systems is crucial for controlling the regioselectivity of these transformations on complex scaffolds. nih.gov
Transformations of the Carboxylate Moiety
The methyl carboxylate group at the C-8 position of the indolizine ring is a versatile functional handle that can undergo several important transformations.
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental organic reaction. masterorganicchemistry.com For aromatic and heteroaromatic carboxylic acids, this transformation typically requires heating, often with a metal catalyst such as copper. The mechanism for the decarboxylation of simple carboxylic acids is generally unfavorable. However, for β-keto acids or compounds that can form a stable carbanion or enolate intermediate upon loss of CO₂, the reaction is much more facile. libretexts.orgmasterorganicchemistry.com
The decarboxylation of this compound would first require hydrolysis of the ester to the corresponding carboxylic acid. The resulting indolizine-8-carboxylic acid does not have the β-carbonyl structure that facilitates easy thermal decarboxylation via a cyclic transition state. masterorganicchemistry.comyoutube.com Therefore, harsh conditions or specialized catalytic methods would likely be required. Plausible pathways could involve:
Protodecarboxylation: Heating the carboxylic acid in a high-boiling solvent, sometimes with strong acid, to replace the carboxyl group with a hydrogen atom.
Copper-Catalyzed Decarboxylation: Heating the corresponding carboxylate salt with a copper catalyst (e.g., copper(I) oxide or copper powder) in a high-boiling solvent like quinoline. This is a classic method for decarboxylating aromatic carboxylic acids.
In some synthetic contexts, decarboxylation can occur as part of a larger reaction sequence, such as in copper-catalyzed aerobic decarboxylative cycloadditions used to form the indolizine ring itself. organic-chemistry.org
Ester Hydrolysis: The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk To drive the equilibrium toward the products (carboxylic acid and methanol), a large excess of water is typically used. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The reaction first produces the carboxylate salt and methanol (B129727). libretexts.org Subsequent acidification of the reaction mixture during workup protonates the carboxylate to yield the final carboxylic acid. researchgate.net Saponification is often preferred for its irreversibility and the ease of separating the products. chemguide.co.uk
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org For this compound, reacting it with a different alcohol (R'-OH) would lead to the formation of the corresponding R' indolizine-8-carboxylate and methanol. This reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant (R'-OH) can be used in large excess, or the methanol by-product can be removed as it forms. organic-chemistry.org Various catalysts, including mineral acids, metal triflates (e.g., Sc(OTf)₃), and enzymes, can facilitate this transformation. organic-chemistry.org
Table 3: Summary of Carboxylate Moiety Transformations
| Transformation | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (cat.), heat | Indolizine-8-carboxylic acid + Methanol | Reversible equilibrium |
| Basic Hydrolysis (Saponification) | 1. NaOH(aq), heat 2. H₃O⁺ workup | Indolizine-8-carboxylic acid | Irreversible; proceeds via carboxylate salt |
| Transesterification | R'-OH, Acid or Base catalyst, heat | Indolizine-8-carboxylate (new ester) + Methanol | Equilibrium; driven by excess alcohol or removal of methanol |
| Decarboxylation (of acid) | Heat, often with Cu catalyst | Indolizine | Requires prior hydrolysis; typically harsh conditions |
Compound Index
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Indolizine (B1195054) Characterizationrsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules like methyl indolizine-8-carboxylate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for initial structural assessment.
Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the number of neighboring protons (spin-spin coupling, J). For this compound, distinct signals are expected for the protons on the indolizine core and the methyl ester group. The aromatic protons on the six-membered and five-membered rings would typically appear in the downfield region (approx. 6.5-8.5 ppm), with their specific shifts and coupling patterns revealing their positions. The singlet for the methyl ester protons (-OCH₃) would be found in the upfield region (approx. 3.8-4.0 ppm).
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester group (typically downfield, ~160-170 ppm), the carbons of the heterocyclic rings, and the methyl carbon of the ester (~50-55 ppm).
While specific experimental data for this compound is not publicly available, the following table provides representative ¹H and ¹³C NMR data for a related substituted indolizine, 1-fluoro-2-(4-chlorophenyl)-indolizine-3-carbonitrile, to illustrate the typical chemical shifts. rsc.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-5 | 8.25 (d) | 120.2 |
| H-6 | 6.84 (td) | 113.1 |
| H-7 | 7.18 (td) | 117.8 |
| H-8 | 7.60 (d) | 123.5 |
| - | - | C-1: 135.0 (d), C-2: 108.9, C-3: 115.6, C-CN: 114.2, C-Ar: 129.5, 130.8, 132.1, 136.2 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.com For this compound, COSY would show correlations between adjacent protons on the pyridine (B92270) and pyrrole (B145914) rings (e.g., between H-5 and H-6, H-6 and H-7), helping to trace the proton connectivity around the rings.
HETCOR (Heteronuclear Correlation) / HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the direct assignment of a carbon's chemical shift based on the known assignment of its attached proton. For instance, the proton signal for H-5 would show a correlation to the signal for C-5.
The complete assignment of all ¹H and ¹³C signals for this compound is achieved by systematically combining the information from all NMR experiments. The process typically involves:
Identifying key, unambiguous signals in the 1D spectra, such as the methyl ester protons.
Using HSQC/HMQC to assign the carbons directly attached to these identified protons.
Employing COSY to establish the network of proton-proton couplings, thereby "walking" around the ring systems to assign adjacent protons.
Using the established proton assignments to assign the corresponding carbons via HSQC/HMQC.
The electronic nature of substituents significantly influences the chemical shifts of nearby nuclei in an aromatic system. The methyl carboxylate group (-COOCH₃) at the C-8 position is an electron-withdrawing group. This property has predictable effects on the NMR spectrum of the indolizine core:
¹H NMR: Protons on the ring, particularly those in close proximity to the substituent, will be deshielded and their signals will shift downfield (to a higher ppm value). The proton at C-7 would be expected to show a significant downfield shift due to its ortho relationship with the carboxylate group. The H-5 proton may also be affected, though to a lesser extent.
¹³C NMR: The carbon atom directly attached to the substituent (C-8) will be significantly affected. The electron-withdrawing nature of the group will also influence the chemical shifts of other carbons in the pyridine ring through resonance and inductive effects, generally causing downfield shifts. mdpi.com
Comparing the spectra of substituted and unsubstituted indolizines allows for the empirical determination of these substituent chemical shift (SCS) effects, which are invaluable for predicting spectra and verifying structures of new derivatives. mdpi.comfao.org
Infrared (IR) Spectroscopy for Functional Group Identificationlibretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy is detected and plotted as a spectrum.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic peaks would be:
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the ester, typically appearing in the range of 1725-1700 cm⁻¹.
C-O Stretch: An intense absorption for the C-O single bond of the ester group, usually found in the 1300-1100 cm⁻¹ region.
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1650-1450 cm⁻¹ region, characteristic of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indolizine ring system.
Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Aliphatic C-H Stretch: Absorptions from the methyl group appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1725 - 1700 | Strong, Sharp |
| Ester (C-O) | Stretch | 1300 - 1100 | Strong |
| Aromatic Ring | C=C / C=N Stretch | 1650 - 1450 | Medium to Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (Methyl) | Stretch | 2980 - 2850 | Medium |
Single Crystal X-ray Diffraction Analysis for Molecular Structure Confirmationmdpi.comyoutube.comyoutube.comyoutube.comyoutube.com
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. youtube.comyoutube.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate a precise electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with very high precision. youtube.comyoutube.com
A successful X-ray crystallographic analysis of this compound would confirm:
The planarity of the bicyclic indolizine ring system.
The precise bond lengths and angles of all atoms, confirming the hybridizations and bond orders.
The conformation of the methyl carboxylate group relative to the indolizine ring.
The intermolecular interactions and packing arrangement of the molecules within the crystal lattice.
The following table shows representative crystal data for a complex indole (B1671886) derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. mdpi.com
| Illustrative Crystal Data for a Heterocyclic Compound | |
|---|---|
| Parameter | Value |
| Empirical formula | C₁₈H₁₃N₅S |
| Formula weight | 331.40 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a, b, c (Å) | a = 7.8707(2), b = 15.9681(4), c = 11.9798(4) |
| α, β, γ (°) | α = 90, β = 100.283(3), γ = 90 |
| Volume (ų) | 1481.44(7) |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Extensive literature searches did not yield specific Ultraviolet-Visible (UV-Vis) absorption spectroscopy data for this compound. While spectroscopic properties of the parent indolizine ring system and various other substituted derivatives are documented, detailed spectral characteristics, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), for the 8-methoxycarbonyl substituted variant remain unreported in the reviewed scientific literature.
General studies on indolizine derivatives indicate that their UV-Vis spectra are characterized by multiple absorption bands, typically in the range of 230–390 nm. The position and intensity of these bands are sensitive to the nature and position of substituents on the indolizine core. For instance, the introduction of an electron-withdrawing group like a carboxylate ester is expected to influence the electronic transitions within the molecule, leading to shifts in the absorption maxima. However, without experimental data for this compound, a precise description of its UV-Vis absorption profile is not possible.
Fluorescence Spectroscopy and Quantum Yield Studies
Similar to the UV-Vis absorption data, specific fluorescence spectroscopic data and quantum yield studies for this compound are not available in the current body of scientific literature. Indolizines as a class of compounds are known for their fluorescent properties, often exhibiting significant quantum yields and relatively long fluorescence lifetimes, which has spurred interest in their potential applications.
The emission properties of indolizine derivatives are intrinsically linked to their molecular structure. The presence and position of substituents on the heterocyclic ring system play a crucial role in determining the fluorescence characteristics, including the emission wavelength and quantum efficiency.
Correlation of Emission Properties with Molecular Structure and Substituents
A direct correlation of the emission properties with the molecular structure and substituents for this compound cannot be established due to the absence of experimental data. However, general principles observed in other indolizine derivatives can offer some theoretical insights.
The position of the methyl carboxylate group at the C8-position of the indolizine ring is anticipated to modulate the electronic distribution within the molecule, thereby affecting its excited state properties. Electron-withdrawing substituents can sometimes lead to a quenching of fluorescence or a shift in the emission wavelength. Conversely, in some heterocyclic systems, strategically placed substituents can enhance fluorescence. The specific impact of the 8-carboxylate group on the radiative and non-radiative decay pathways of the excited state of the indolizine core has not been experimentally determined.
To ascertain the precise fluorescence behavior of this compound, experimental studies involving the measurement of its excitation and emission spectra, as well as the determination of its fluorescence quantum yield in various solvents, would be necessary. Such studies would provide valuable data to establish a definitive structure-property relationship for this particular derivative.
Theoretical and Computational Chemistry Studies of Indolizines
Quantum Chemical Calculation Methods
Quantum chemical calculations have become indispensable for predicting and understanding the behavior of indolizine (B1195054) and its derivatives. These methods allow for the detailed examination of molecular properties that can be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) has emerged as a robust and widely used method for studying indolizine systems due to its balance of accuracy and computational efficiency. mdpi.com DFT is employed to calculate equilibrium geometries, harmonic force fields, vibrational frequencies, and infrared intensities of indolizine and its derivatives. researchgate.net A variety of functionals, such as B3LYP, BLYP, and B3PW91, are used in conjunction with basis sets like 6-31G** to model these systems. researchgate.net
DFT calculations are instrumental in:
Optimizing Molecular Geometries: Predicting the most stable three-dimensional structure of the molecule.
Calculating Heats of Formation: Determining the thermodynamic stability of different derivatives.
Investigating Electronic Properties: Analyzing factors that influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are key to understanding reactivity and optical properties. nih.govrsc.org
Interpreting Reaction Mechanisms: DFT calculations have been used to elucidate the mechanisms of reactions involving indolizines, such as cycloadditions, by modeling transient intermediates and transition states. researchgate.net For instance, the methylation of related heterocyclic systems has been theoretically interpreted using DFT (B3LYP/cc-pVDZ) to understand the electron distribution in the corresponding anion and predict the reaction's regioselectivity. mdpi.com
The choice of functional is critical for accuracy. For example, benchmarking studies on similar organic molecules have shown that range-separated hybrid functionals like ωB97XD can provide highly accurate predictions of HOMO-LUMO gaps, which are crucial for designing materials for electronic applications. nih.gov
Ab initio (from first principles) methods provide a higher level of theory and are used for more precise calculations, though they are more computationally demanding. These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are valuable for obtaining highly accurate molecular geometries and electronic properties. acs.org
Key applications of ab initio methods for indolizine derivatives include:
Predicting Geometry and Charge Distribution: Ab initio molecular orbital calculations have been successfully used to obtain information about charge distribution and to predict the geometry of various indolizine derivatives. researchgate.netsemanticscholar.orgmdpi.com The results often show excellent agreement with experimental data from X-ray crystallography, with differences in bond lengths typically being less than 0.02 Å. researchgate.net
Confirming Reaction Mechanisms: In complex reactions like the [8+2] cycloaddition of alkenes to indolizines, ab initio calculations have been used to confirm the possibility of different mechanistic pathways. nih.gov
Calculating Permanent Electric Dipole Moments (PDMs): High-level ab initio methods, such as Kramers-restricted relativistic configuration interaction, are employed to study properties like PDMs in related molecular ions, providing insights into electron correlation trends. arxiv.org
Electronic Structure and Molecular Geometry Investigations
Computational studies provide a detailed picture of the electronic landscape and geometric parameters of the indolizine nucleus.
The geometry of the indolizine ring system exhibits significant alternations in bond lengths, which has been confirmed by both computational calculations and experimental methods like X-ray diffraction. nih.govmdpi.com These variations suggest a degree of tetraene-like character, influencing the molecule's ability to participate in reactions such as cycloadditions. nih.govmdpi.com
Theoretical calculations of bond lengths and angles for indolizine and related heterocyclic systems generally show good agreement with experimental values. nih.gov For instance, a detailed examination of a complex indoloindolizine derivative revealed a pronounced delocalization of electrons, evidenced by a small bond-length alternation. acs.org In another study of a polycyclic indolizine derivative, selected bond lengths such as N–C6 (1.327 Å) and N–C3 (1.375 Å) were reported, along with bond angles around the nitrogen atom (e.g., C6–N–C3 at 129.8°), confirming the planar and conjugated nature of the core structure. researchgate.net
| Bond/Angle | Typical Calculated Value (Å or °) | Reference Compound |
|---|---|---|
| N–C6 | 1.327 | Polycyclic Indolizine Derivative researchgate.net |
| N–C3 | 1.375 | Polycyclic Indolizine Derivative researchgate.net |
| C11–C12 | 1.366 | Polycyclic Indolizine Derivative researchgate.net |
| C6–N–C3 | 129.8 | Polycyclic Indolizine Derivative researchgate.net |
| C6–N–C4 | 113.3 | Polycyclic Indolizine Derivative researchgate.net |
The distribution of electrons within the indolizine molecule is non-uniform due to the presence of the nitrogen atom, leading to a significant dipole moment. Computational methods are used to calculate the partial atomic charges on each atom, providing a quantitative measure of this electronic distribution. stackexchange.com
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.
The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap generally indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comresearchgate.net For the parent indolizine, the calculated HOMO-LUMO gap is approximately -4.3 eV, which indicates good stability and high chemical hardness compared to its isomer, indole (B1671886) (-2.62 eV). researchgate.net
A key area of research is the modulation or "tuning" of the HOMO-LUMO gap in indolizine derivatives. By strategically adding electron-donating or electron-withdrawing substituents to the indolizine core, chemists can precisely control the electronic properties. For example, expanding the conjugated π-system through benzannulation (fusing benzene (B151609) rings) generally reduces the HOMO-LUMO energy gap, leading to shifts in the molecule's absorption and emission spectra. acs.org This ability to fine-tune the electronic structure is crucial for developing novel fluorescent dyes and organic semiconductor materials based on the indolizine scaffold. researchgate.netrsc.org
| Compound | HOMO-LUMO Gap (eV) | Key Structural Feature |
|---|---|---|
| Indole | -2.62 | Isomer of Indolizine researchgate.net |
| Indolizine | -4.3 | Parent Compound researchgate.net |
| Isoindole | -4.3 | Isomer of Indolizine researchgate.net |
| Lapatinib | 3.822 | Pharmaceutical Compound Example mdpi.com |
| Anastrozole | 6.113 | Pharmaceutical Compound Example mdpi.com |
Theoretical Assessment of Aromaticity and its Control in Indolizines
Indolizine is a heteroaromatic molecule that uniquely contains both a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring fused through a bridgehead nitrogen atom. mdpi.com This structure results in a delocalized 10π-electron system, which imparts aromatic character. researchgate.net However, despite its aromaticity, experimental and theoretical studies reveal significant bond length alternation around the bicyclic system, suggesting a partial tetraene-like character that influences its reactivity, particularly its propensity to engage in cycloaddition reactions. mdpi.com
From a theoretical standpoint, the distribution of aromaticity within the indolizine core is not uniform. Computational studies, guided by principles like the Glidewell-Lloyd rule, predict that in fused polycyclic systems, smaller rings tend to retain more aromaticity at the expense of larger ones. chemrxiv.orgchemrxiv.org In indolizine, this translates to the five-membered pyrrole-like ring being more aromatic than the six-membered pyridine-like ring. chemrxiv.orgacs.org The aromaticity of these systems can be quantified using various computational methods, including:
Nucleus-Independent Chemical Shifts (NICS): This magnetic criterion measures the shielding at the center of a ring to gauge its aromaticity. Negative NICS values typically indicate aromatic character.
Isomerization Stabilization Energy (ISE): This method assesses the energetic stabilization of a cyclic system relative to an acyclic isomer, providing a thermodynamic measure of aromaticity. chemrxiv.orgacs.org
Magnetically Induced Current Density (MICD): This technique maps the flow of electrons under an external magnetic field to visualize and quantify aromatic and anti-aromatic currents. chemrxiv.orgacs.org
| Method | Principle | Typical Application to Indolizines |
|---|---|---|
| NICS (Nucleus-Independent Chemical Shift) | Magnetic Criterion: Measures magnetic shielding inside the ring. | Quantifies and compares the local aromaticity of the 5- and 6-membered rings. chemrxiv.orgacs.org |
| ISE (Isomerization Stabilization Energy) | Energetic Criterion: Compares the energy of the cyclic molecule to an acyclic isomer. | Calculates the stabilization energy gained from cyclic delocalization. chemrxiv.orgacs.org |
| MICD (Magnetically Induced Current Density) | Magnetic Criterion: Visualizes electron current density pathways. | Maps diatropic (aromatic) currents in both rings to assess delocalization. chemrxiv.orgacs.org |
Computational Modeling of Reaction Mechanisms and Selectivity
Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules, including indolizine derivatives. researchgate.net By mapping potential energy surfaces, chemists can identify transition states, intermediates, and products, thereby gaining a deep understanding of reaction pathways, selectivity (regio- and stereo-), and the factors that control reaction rates. e3s-conferences.orgnih.gov
A modern approach to understanding chemical reactivity is the Molecular Electron Density Theory (MEDT). mdpi.com This theory posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com Activation energies are understood as the energy required to induce the necessary changes in electron density to reach the transition state. mdpi.com
Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) at the transition state is used to classify reactions. A significant GEDT indicates a polar reaction mechanism, where electron density flows from a nucleophile to an electrophile. This framework is particularly useful for analyzing pericyclic reactions, such as the cycloadditions that indolizines readily undergo. luisrdomingo.comacs.org For a reaction involving Methyl indolizine-8-carboxylate, MEDT could be used to predict how the electron-withdrawing substituent at the 8-position influences its nucleophilic/electrophilic character and thus the polar nature of its reactions with various dienophiles or dipolarophiles. mdpi.comrsc.org
The Distortion/Interaction Energy Model, also known as the Activation Strain Model (ASM), provides a powerful framework for analyzing reaction barriers. nih.govnih.govvu.nl This model partitions the activation energy (ΔE‡) into two key components:
Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. This term is always destabilizing. researchgate.net
Interaction Energy (ΔE_int): The stabilizing energy released from the interaction between the distorted reactant molecules in the transition state. researchgate.net
A critical step in the computational study of any reaction mechanism is the location and characterization of the transition state (TS). e3s-conferences.org A transition state corresponds to a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. ucsb.edu
Computationally, a located stationary point is confirmed as a true transition state through a frequency (or vibrational) analysis. A valid TS structure must have exactly one imaginary frequency. youtube.com The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, effectively animating the transformation from reactants to products. ucsb.edu This analysis is crucial for confirming the proposed reaction pathway and understanding the specific atomic motions involved in bond-breaking and bond-forming processes. youtube.com
Indolizines are well-known to participate in cycloaddition reactions, most notably as an 8π component in [8+2] cycloadditions with alkenes and alkynes to form cycl[3.2.2]azine systems. mdpi.comnih.gov Computational studies have been vital in exploring the mechanisms of these reactions, which can be complex and dependent on the nature of the reactants. msu.ruresearchgate.net
Theoretical calculations have been employed to distinguish between several possible mechanistic pathways for the [8+2] cycloaddition of indolizines: msu.ruresearchgate.net
Concerted Mechanism: A one-step process where both new bonds are formed simultaneously.
Stepwise (Dipolar) Mechanism: A two-step process involving a zwitterionic intermediate. This can proceed via an initial electrophilic attack by the dienophile on the indolizine, followed by ring closure. msu.ru
Stepwise ('Inverse' Dipolar) Mechanism: An alternative two-step pathway predicted for electron-rich alkenes reacting with electron-poor indolizines, where the reaction initiates with a nucleophilic attack from the alkene. msu.ru
The preferred mechanism is highly sensitive to the electronic properties of the substituents on both the indolizine and the reacting partner. msu.ru For instance, quantum chemical calculations on the reaction of indolizine and 6-nitroindolizine with various alkenes predicted that the mechanism shifts from concerted to stepwise polar depending on the substituents. msu.ru An electron-withdrawing group at the 8-position of this compound would be expected to lower the energy of the HOMO and LUMO, influencing its interaction with dienophiles and potentially favoring a polar, stepwise mechanism with electron-rich partners. msu.ru
| Indolizine System | Alkene Partner | Predicted Mechanism |
|---|---|---|
| Indolizine (unsubstituted) | Nitroethylene (electron-poor) | Stepwise (Dipolar) msu.ru |
| 6-Nitroindolizine (electron-poor) | Nitroethylene (electron-poor) | Stepwise (Dipolar) msu.ru |
| 6-Nitroindolizine (electron-poor) | N,N-dimethylaminoethylene (electron-rich) | Stepwise ('Inverse' Dipolar) msu.ru |
| Indolizine (unsubstituted) | Ethene (neutral) | Concerted msu.ru |
Molecular Modeling of Intermolecular Interactions (General Principles)
Molecular modeling is crucial for understanding the non-covalent intermolecular interactions that govern the properties of molecules in the solid state and in biological systems. nih.govmdpi.com For indolizine derivatives, these interactions determine crystal packing, solubility, and how they might bind to a biological target. mdpi.com
Computational techniques are used to visualize, characterize, and quantify these weak forces. Key methods include:
Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular interactions in a crystal. mdpi.com The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii) to identify and distinguish different types of interactions, such as hydrogen bonds and π-π stacking. Two-dimensional fingerprint plots derived from this surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.com
Energy Framework Calculations: This approach, often used in conjunction with Hirshfeld analysis, calculates the interaction energies between pairs of molecules in a crystal lattice. mdpi.com These calculations can dissect the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components, offering a detailed understanding of the forces responsible for the crystal packing. mdpi.comresearchgate.net
These computational tools allow researchers to build a comprehensive picture of how molecules like this compound interact with their environment, providing insights into their material properties and potential biological activity. mdpi.com
| Interaction Type | Description | Relevant Computational Tools |
|---|---|---|
| Hydrogen Bonding | Strong directional interaction between a hydrogen atom donor and an acceptor. | Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Energy Frameworks. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld Surface Analysis, Energy Frameworks, Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com |
| Van der Waals Forces | Weak, non-specific attractions arising from temporary charge fluctuations (dispersion). | Energy Framework Calculations, Dispersion-corrected DFT. mdpi.comresearchgate.net |
| C–H···π Interactions | A weak type of hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) Plots. mdpi.com |
Principles of Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. esisresearch.orgnih.gov This technique is crucial in drug discovery for screening large libraries of compounds and for optimizing lead molecules by predicting their binding affinity and mode. ijcr.info The process involves two main components: a search algorithm and a scoring function. nih.gov
Search Algorithms: The search algorithm is responsible for exploring the vast conformational space of both the ligand and, in some cases, the receptor. It generates a wide range of possible binding poses of the ligand within the receptor's active site. nih.gov Early methods often treated both the ligand and receptor as rigid bodies. esisresearch.org However, modern docking programs increasingly account for molecular flexibility, particularly for the ligand and key amino acid side chains in the receptor's binding pocket, which provides a more realistic representation of the binding process. esisresearch.orgijcr.info
Scoring Functions: Once various binding poses are generated, a scoring function is used to evaluate and rank them. nih.gov This function estimates the binding free energy of the protein-ligand complex for each pose. A lower score typically indicates a more favorable binding interaction. onljbioinform.com These functions are designed to be computationally efficient, allowing for the rapid screening of thousands to millions of compounds. They calculate the binding affinity based on factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. researchgate.net
In the context of indolizine derivatives, molecular docking studies have been employed to elucidate their interactions with various biological targets. For instance, studies have investigated the binding of indolizine analogues to enzymes like cyclooxygenase-2 (COX-2), guanylate kinase, and acetylcholinesterase. onljbioinform.commdpi.comtandfonline.com These analyses help identify key amino acid residues involved in the interaction and can explain the structure-activity relationships (SAR) observed in experimental assays. mdpi.com For example, docking studies on indolizine-based COX-2 inhibitors revealed that hydrophobic interactions were the primary contributors to their inhibitory activity. mdpi.com Similarly, research on other indolizine compounds identified specific hydrogen bonding interactions with residues like SER 112, PRO 113, and TYR 116 in the active site of Staphylococcus aureus guanylate kinase. onljbioinform.com
Table 1: Key Concepts in Molecular Docking
| Concept | Description | Relevance to Indolizine Studies |
| Ligand | The small molecule being studied, such as an indolizine derivative. | Predicts how indolizines bind to biological targets. |
| Receptor | The macromolecule, typically a protein, to which the ligand binds. | Examples include COX-2, tau protein, and various microbial enzymes. mdpi.comnih.gov |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's active site. | Determines the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the indolizine and the target. onljbioinform.commdpi.com |
| Scoring Function | An equation used to estimate the binding affinity for a given pose. | Ranks different indolizine derivatives based on their predicted potency against a target. onljbioinform.com |
| Search Algorithm | The computational method used to explore possible binding poses. | Generates a diverse set of potential binding modes for evaluation. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulation is a computational technique that analyzes the physical movements of atoms and molecules over time. mdpi.com It provides a detailed view of the dynamic behavior of a system, offering insights that are not available from static models like those produced by molecular docking. benthamdirect.com MD simulations solve Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that describes how the positions and velocities of the atoms change over a specific period. mdpi.com This method is invaluable for understanding the conformational flexibility of ligands and receptors, the stability of ligand-receptor complexes, and the energetic landscape of molecular interactions. researchgate.net
The process begins with an initial set of coordinates for all atoms in the system, often derived from an experimental structure or a docked complex. mdpi.com The simulation then proceeds in a series of small time steps, during which the forces on each atom are calculated, and their positions are updated. These simulations can reveal how a ligand like an indolizine derivative adapts its conformation within a binding site and how the protein itself may change shape upon binding. mdpi.com
For indolizine-related research, MD simulations serve to validate and refine the results of molecular docking. researchgate.nettandfonline.com While docking provides a static snapshot of a likely binding pose, MD simulations can assess the stability of this pose over time under physiological conditions. mdpi.combenthamdirect.com Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, typically of the protein backbone or the ligand, from a reference structure over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values can highlight flexible regions of the protein or ligand. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, providing insight into the key interactions that stabilize the complex. mdpi.com
A study on an indolizine derivative complexed with different enzymes used MD simulations to identify the specific interactions responsible for stabilizing the complexes. benthamdirect.com The analysis of structural data and enthalpy values indicated differences in the ligand's behavior within the active sites of the various enzymes studied. benthamdirect.com Such simulations provide a deeper understanding of the conformational dynamics and the energetic factors that govern the binding of indolizine compounds to their biological targets.
Table 2: Common Parameters in Molecular Dynamics Simulations
| Parameter | Description | Application in Conformational Analysis |
| Root Mean Square Deviation (RMSD) | Measures the change in the overall structure of a molecule from its initial state. | Assesses the stability of the indolizine-receptor complex over time. A stable RMSD indicates a stable binding mode. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual atoms from their average position. | Identifies flexible regions of the indolizine ligand and the receptor's amino acid residues upon binding. mdpi.com |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes (e.g., opening or closing of a binding pocket) during the simulation. mdpi.com |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists. | Quantifies the strength and persistence of key hydrogen bonding interactions that anchor the indolizine in the active site. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate how the binding of an indolizine alters the exposure of the protein or ligand to the surrounding environment. mdpi.com |
Advanced Academic Applications and Research Directions
Development of Organic Materials with Tailored Optoelectronic Properties
The pursuit of novel organic materials with specific electronic and optical properties is a cornerstone of modern materials science. The indolizine (B1195054) framework, as found in methyl indolizine-8-carboxylate, serves as a valuable building block in this endeavor, enabling the creation of materials with tunable characteristics for a range of optoelectronic applications. researchgate.netchemrxiv.org
Design and Synthesis of Indolizine-Based Polycyclic Aromatic Systems
Researchers have successfully designed and synthesized a new class of chromophores by merging indole (B1671886) and indolizine moieties into a single polycyclic aromatic system, termed indoloindolizines. chemrxiv.orgacs.org This strategic fusion allows for precise control over the electronic structure of the resulting compounds. By employing techniques like targeted benzannulation, scientists can deliberately adjust the aromatic character of specific rings within the polycyclic framework. acs.orgchemrxiv.org This fine-tuning of aromaticity directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modulating the HOMO-LUMO gap and, consequently, the optoelectronic properties of the material. chemrxiv.orgacs.orgchemrxiv.org
The development of scalable synthetic protocols has been crucial in producing a diverse range of these π-expanded indoloindolizine derivatives. acs.orgchemrxiv.org These synthetic strategies often involve the chemical manipulation of pyridine (B92270) and pyrrole-based substrates. chim.it Common methods include the Tschitschibabin reaction, 1,3-dipolar cycloadditions, intramolecular cyclization, and cycloisomerization transformations. chim.it Recent advancements have also focused on transition metal-catalyzed reactions and oxidative coupling approaches to achieve substitution patterns that were previously difficult to obtain. rsc.org
The structural, electronic, and optical properties of these novel polycyclic aromatic compounds have been extensively characterized. Single-crystal X-ray diffraction has been used to confirm their molecular structures, while theoretical calculations have provided deeper insights into the experimental observations. chemrxiv.orgchemrxiv.org These indoloindolizine-based systems exhibit vivid colors and fluorescence across the visible spectrum and demonstrate enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org
Application in Organic Field-Effect Transistors (OFETs) and Related Devices
Organic field-effect transistors (OFETs) are a key component in the development of low-cost, flexible, and large-area electronics. nih.govwikipedia.org The performance of OFETs is largely dependent on the properties of the organic semiconductor used in the channel. researchgate.net The development of stable and tunable polycyclic aromatic compounds is therefore critical for the advancement of organic optoelectronics. acs.org
Indoloindolizines, derived from the fusion of indole and indolizine frameworks, have emerged as promising materials for OFET applications. acs.orgchemrxiv.org Their enhanced stability and tunable electronic properties make them attractive alternatives to less stable acenes. chemrxiv.orgacs.org By strategically modifying the indoloindolizine core, researchers can fine-tune the material's charge transport characteristics. acs.org
OFETs fabricated using these newly developed indoloindolizine materials have demonstrated competitive performance, including ambipolar charge transport properties. chemrxiv.org The ability to precisely control the HOMO-LUMO gap through synthetic design allows for the optimization of the material for specific transistor requirements. acs.orgchemrxiv.org The inherent flexibility of organic materials also opens up possibilities for their use in flexible electronic devices, such as rollable displays and wearable sensors. researchgate.net
Engineering Fluorescent Organic Molecules and Dyes for Research Tools
The intrinsic fluorescence of the indolizine core makes it a valuable scaffold for the development of novel fluorescent molecules and dyes. derpharmachemica.comnih.gov These fluorescent probes are indispensable tools in various research fields, particularly in molecular biology and bioimaging. nih.govhamiltonplace.com The conjugated planar electronic structure of indolizine derivatives gives rise to their strong fluorescence properties. derpharmachemica.com
Researchers have developed methods to tune the photophysical properties of indolizine-based fluorophores. For instance, the introduction of an N,N-dimethylamino group at the C-3 position of the indolizine ring can induce a red shift in the emission wavelength through an intramolecular charge transfer (ICT) process. nih.govmdpi.com Further modifications, such as the introduction of electron-withdrawing groups at the C-7 position, allow for fine-tuning of the emission color, spanning from blue to orange. nih.govmdpi.com
This ability to rationally design and synthesize indolizine-based fluorophores with specific spectral properties has led to the creation of a variety of research tools. These include fluorescent markers for biological imaging, dyes for optoelectronic devices, and sensors for detecting specific analytes. chim.itacs.org The development of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, for example, has yielded dyes with high fluorescence quantum yields that can penetrate living cell membranes, enabling the staining of intracellular organelles. rsc.org
Utilization as Chemosensors and Fluorescent Probes in Chemical and Biological Systems
The tunable fluorescence of indolizine derivatives makes them excellent candidates for the development of chemosensors and fluorescent probes. derpharmachemica.com These probes can be designed to detect specific ions, molecules, or changes in the local environment, such as pH. nih.govmdpi.com
The principle behind many of these sensors is the modulation of the intramolecular charge transfer (ICT) process upon interaction with the target analyte. nih.govmdpi.com For example, an indolizine-based fluorescent pH sensor has been developed where the protonation and deprotonation of a functional group, such as an N,N-dimethylamino group, alters the ICT process and, consequently, the fluorescence emission. mdpi.com
Indolizine-based probes have also been designed for the detection of specific species like sulfite. rsc.org A turn-on fluorescent probe, CRL-1, based on an indolizine scaffold, exhibits a rapid and selective response to sulfite, with a strong fluorescence emission. rsc.org The utility of such probes extends to biological systems, with cell imaging experiments demonstrating their potential for in vivo applications. rsc.org The versatility of the indolizine scaffold allows for the creation of probes with diverse functionalities, making them powerful tools for chemical and biological sensing. nih.gov
Indolizine Scaffold Design in Chemical Biology Research
The indolizine scaffold has garnered significant attention in chemical biology due to its unique structural features and inherent biological relevance. derpharmachemica.comresearchgate.net Its resemblance to the indole nucleus, a common motif in biologically active molecules, has spurred interest in its potential as a privileged scaffold for drug discovery and the development of chemical tools to probe biological systems. derpharmachemica.com
Indolizines as Privileged Scaffolds for Molecular Diversification
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a variety of biological targets through modification of its peripheral functional groups. The indolizine core fits this description well, offering a versatile platform for the synthesis of diverse molecular libraries. derpharmachemica.comresearchgate.net
The structural advantages of the indolizine core include its heterocyclic π-electron rich architecture, planarity, and multiple sites for functionalization. derpharmachemica.com These features allow for the facile introduction of a wide range of substituents, leading to compounds with tailored properties for specific biological applications. derpharmachemica.com For example, polyfunctional scaffolds based on a fluorescent indolizine core have been designed and derivatized with various orthogonal groups such as amines, esters, and alkynes. nih.gov This approach enables the synthesis of complex molecules, including drug-biotin conjugates for use in affinity chromatography to identify protein targets. nih.gov
The synthesis of indolizine derivatives can be achieved through various strategies, often starting from readily available pyridine or pyrrole (B145914) precursors. chim.itrsc.org This accessibility, combined with the scaffold's amenability to diversification, makes it a powerful tool for medicinal chemists and chemical biologists. The ability to systematically modify the indolizine core and observe the resulting changes in biological activity provides a pathway for the discovery of new therapeutic agents and research probes. derpharmachemica.com
Strategic Design and Optimization of Polyfunctional Indolizine Scaffolds
The indolizine core is a versatile platform for the development of polyfunctional scaffolds, which are molecules decorated with multiple, orthogonally reactive groups. nih.gov This allows for a stepwise and controlled introduction of different functionalities, a key strategy in modern synthetic and medicinal chemistry.
Researchers have successfully designed indolizine scaffolds featuring a variety of orthogonal groups such as amines, esters, oximes, and alkynes. nih.gov The synthesis of these scaffolds often involves a two-step process, starting with readily available pyridines, alkylating agents, and propiolic esters or amides. nih.gov This modular approach allows for pre- and post-functionalization, enabling the creation of a diverse library of compounds. nih.gov
A significant aspect of this strategic design is the ability to fine-tune the electronic properties of the indolizine ring by introducing electron-withdrawing or electron-donating groups. nih.gov For instance, the Suzuki-Miyaura cross-coupling of O-triflates derived from indolizine precursors with various (hetero)arylboronic acids has been employed to introduce a wide range of substituents at the C8 position of the indolizine skeleton. researchgate.net
The development of new synthetic methodologies continues to expand the possibilities for creating polyfunctional indolizines. These include:
Domino reactions: Base-promoted [5+1] annulation approaches have been developed to construct indolizines with three distinct substituents at the C5, C6, and C7 positions. sci-hub.ru
Metal-catalyzed cyclizations: Gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes provides a direct route to functionalized indolizines. rsc.org
Multi-component reactions: Efficient protocols involving pyridinium (B92312) salts, α-bromo carbonyl compounds, and 1,2-allenyl ketones have been established for the synthesis of 1,2,3-trisubstituted indolizines. chim.it
These advanced synthetic strategies facilitate the creation of highly decorated indolizine scaffolds tailored for specific applications in materials science and chemical biology. nih.govresearchgate.net
| Strategy | Key Reactants | Positions Functionalized | Reference |
|---|---|---|---|
| Base-promoted [5+1] annulation | 2-hydroxyacetophenone, pyrrole derivative | C5, C6, C7 | sci-hub.ru |
| Gold(I)-catalyzed hydroarylation | Pyrrole-ynes | Varied, depends on substrate | rsc.org |
| Multi-component reaction | Pyridinium salt, α-bromo carbonyl, 1,2-allenyl ketone | C1, C2, C3 | chim.it |
| Suzuki-Miyaura cross-coupling | Indolizine O-triflates, (hetero)arylboronic acids | C8 | researchgate.net |
Application in Bioconjugation and Affinity-Based Research Tools (e.g., Drug-Biotin Conjugates for Protein Isolation)
A significant application of polyfunctional indolizine scaffolds is in the field of bioconjugation, particularly for creating affinity-based research tools. nih.gov The intrinsic fluorescence of the indolizine core is a major advantage, allowing for easy monitoring during synthesis and in biological assays. nih.gov
A prime example is the synthesis of drug-biotin conjugates for affinity chromatography and protein isolation. nih.gov Biotin (B1667282) is a vitamin that binds with extremely high affinity to the protein avidin (B1170675) (or streptavidin), a property widely exploited in molecular biology for purification and detection. nih.govnih.gov By attaching a biotin molecule to a drug via an indolizine linker, researchers can immobilize the drug on an avidin-coated solid support. nih.govacs.org
This technique was demonstrated with the antiangiogenic drug COB223. nih.gov An indolizine scaffold was used to link COB223 to biotin. The resulting conjugate was then immobilized on streptavidin agarose (B213101) beads. acs.org When a cell lysate containing a complex mixture of proteins is passed through this affinity column, proteins that bind to COB223 are selectively captured. acs.org These captured proteins can then be eluted and identified, providing valuable insights into the drug's mechanism of action. acs.org
To ensure the observed protein binding is specific to the active drug, a control experiment is often performed using a structurally similar but biologically inactive analog of the drug, also conjugated to biotin via the indolizine linker. acs.org The successful discrimination between proteins captured by the active drug versus the inactive analog confirms that the indolizine scaffold does not interfere with the drug-protein interaction, validating its utility as a tagging tool. acs.org
The development of reversible biotinylation reagents further enhances the utility of this approach, allowing for the release of captured proteins under mild conditions, which is crucial for downstream analysis. nih.gov
| Component | Function | Example | Reference |
|---|---|---|---|
| Indolizine Scaffold | Fluorescent linker connecting the drug and the affinity tag. | Polyfunctionalized indolizine | nih.gov |
| Drug of Interest | The "bait" to capture specific protein targets. | COB223 (antiangiogenic drug) | nih.gov |
| Affinity Tag | Enables immobilization on a solid support. | Biotin | nih.govnih.gov |
| Solid Support | Matrix for immobilizing the affinity-tagged drug. | Avidin/Streptavidin-agarose beads | acs.org |
| Analyte | Complex mixture from which target proteins are isolated. | Cell lysate | acs.org |
Synthetic Utility as Intermediates in Complex Molecule Construction
Indolizine derivatives, including those with a carboxylate group at the C8 position, are valuable intermediates in the synthesis of more complex molecules. researchgate.net Their inherent reactivity and the possibility of further functionalization make them versatile building blocks in organic synthesis.
The indolizine ring system can undergo various transformations, allowing for the construction of fused heterocyclic systems. A notable example is the [8+2] cycloaddition reaction, where the indolizine acts as an 8π-electron component. mdpi.com This reaction, typically with alkynes or alkenes, leads to the formation of cycl[3.2.2]azines, a class of larger, nitrogen-containing polycyclic aromatic compounds. mdpi.com For instance, indolizines react with diethyl acetylenedicarboxylate (B1228247) to yield pyrrolo[2,1,5-cd]indolizine derivatives. acs.org
Furthermore, the functional groups on the indolizine core can be elaborated upon to build intricate molecular architectures. The ester group of this compound, for example, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functionalities. The indolizine ring itself is susceptible to electrophilic substitution, primarily at the C3 position, allowing for the introduction of various substituents. rsc.org
The development of methods for the late-stage functionalization of the indolizine core is particularly significant. nih.gov This allows for the diversification of complex indolizine-containing molecules at a late stage in the synthetic sequence, which is highly efficient for creating libraries of analogs for structure-activity relationship studies. nih.gov For example, the C1 position of the indolizine ring, though less reactive than C3, can be functionalized through reactions like thiolation and trifluoroacetylation. nih.gov
The indolizine nucleus is a key component in the synthesis of various fused heterocyclic systems, such as thienoindolizines and indolizinoindoles, which are of interest for their potential biological activities. researchgate.net Synthetic strategies often involve the construction of the indolizine ring followed by annulation to form the additional fused rings.
Q & A
Q. What are the common synthetic routes for methyl indolizine-8-carboxylate, and how are regioisomeric products resolved?
this compound derivatives are synthesized via intermolecular Diels-Alder cycloaddition using pyrazinones and nitroacrylates as key intermediates. For example, cycloadducts are formed in regioisomeric ratios (e.g., 1:4), resolved via flash chromatography with gradient elution (e.g., 20% → 80% EtOAc/hexanes). NMR integration and coupling constants help confirm regioisomer identity .
Q. How is this compound characterized using spectroscopic methods?
Characterization includes:
- 1H/13C NMR : Peaks for methoxy groups (δ ~3.7–3.8 ppm), ester carbonyls (δ ~169–175 ppm), and indole protons (δ ~7.0–8.1 ppm) .
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and amide C=O (~1688 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M + Na]+ calcd 502.1949, found 502.1944) .
Q. What crystallographic software is recommended for structural validation of methyl indolizine derivatives?
SHELX (e.g., SHELXL for refinement) and ORTEP-III (for visualization) are widely used. SHELX integrates tools for resolving twinned data and high-resolution refinement, critical for confirming bond lengths and angles in complex heterocycles .
Advanced Research Questions
Q. How can regioselectivity challenges in Diels-Alder reactions for indolizine derivatives be systematically addressed?
Regioselectivity is influenced by steric and electronic factors:
- Steric effects : Bulky substituents (e.g., tert-butoxycarbonyl) favor endo transition states.
- Electronic effects : Electron-withdrawing groups on dienophiles enhance reactivity. Post-reaction analysis via 1H NMR (e.g., coupling constants and splitting patterns) and chromatography are essential to quantify regioisomer ratios .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
Discrepancies (e.g., bond length vs. NMR coupling constants) require cross-validation:
- Use SHELXL to refine X-ray data with restraints based on NMR-derived torsion angles.
- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What statistical methods are critical for analyzing bioactivity data (e.g., IC50) of indolizine derivatives?
- Dose-response curves : Nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50.
- Error analysis : Report standard deviations (≥3 replicates) and use ANOVA for group comparisons.
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle) controls .
Q. How can complex splitting patterns in NMR spectra of indolizine derivatives be interpreted?
- Coupling constants : Vicinal protons (J = 7–10 Hz) indicate trans-diaxial relationships in fused rings.
- Diastereotopicity : Non-equivalent geminal protons split into AB quartets (e.g., J = 12–15 Hz).
- NOESY/ROESY : Confirm spatial proximity of protons in crowded regions (e.g., indole and ester groups) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Detailed reaction logs : Document solvent purity, temperature gradients, and inert atmosphere conditions.
- Standardized chromatography : Use prepacked silica columns and consistent gradient profiles.
- Data sharing : Deposit raw NMR, XRD, and HRMS data in supplementary materials .
Methodological Guidelines
Q. How should bioactivity studies for indolizine derivatives be designed to meet publication standards?
Q. What are the best practices for reporting crystallographic data of methyl indolizine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
